Cas no 2444792-47-4 (1-Ethenyl-3-(3,4,5-trimethoxybenzoyl)azepan-2-one)

1-Ethenyl-3-(3,4,5-trimethoxybenzoyl)azepan-2-one is a specialized heterocyclic compound featuring an azepan-2-one (caprolactam) core substituted with an ethenyl group at the 1-position and a 3,4,5-trimethoxybenzoyl moiety at the 3-position. This structure combines a seven-membered lactam ring with a highly functionalized aromatic system, offering unique steric and electronic properties. The trimethoxybenzoyl group enhances lipophilicity and potential bioactivity, while the ethenyl substituent provides a reactive handle for further derivatization. The compound's rigid yet tunable framework makes it valuable as a synthetic intermediate in medicinal chemistry, particularly for developing CNS-targeting agents or kinase inhibitors. Its distinct substitution pattern allows for selective interactions with biological targets, and the presence of multiple methoxy groups may contribute to improved metabolic stability compared to simpler analogs.
1-Ethenyl-3-(3,4,5-trimethoxybenzoyl)azepan-2-one structure
2444792-47-4 structure
Product Name:1-Ethenyl-3-(3,4,5-trimethoxybenzoyl)azepan-2-one
CAS No:2444792-47-4
MF:C18H23NO5
MW:333.378925561905
CID:6794985
PubChem ID:162421032
Update Time:2025-07-02

1-Ethenyl-3-(3,4,5-trimethoxybenzoyl)azepan-2-one Chemical and Physical Properties

Names and Identifiers

    • MFCD32202357
    • 2444792-47-4
    • 1-Ethenyl-3-(3,4,5-trimethoxybenzoyl)azepan-2-one
    • Inchi: 1S/C18H23NO5/c1-5-19-9-7-6-8-13(18(19)21)16(20)12-10-14(22-2)17(24-4)15(11-12)23-3/h5,10-11,13H,1,6-9H2,2-4H3
    • InChI Key: MWUUUKFSFLVLAH-UHFFFAOYSA-N
    • SMILES: O=C1C(C(C2C=C(C(=C(C=2)OC)OC)OC)=O)CCCCN1C=C

Computed Properties

  • Exact Mass: 333.15762283g/mol
  • Monoisotopic Mass: 333.15762283g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 6
  • Complexity: 452
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 65.1Ų

1-Ethenyl-3-(3,4,5-trimethoxybenzoyl)azepan-2-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB573425-1g
1-Ethenyl-3-(3,4,5-trimethoxybenzoyl)azepan-2-one; .
2444792-47-4
1g
€542.30 2024-08-02
abcr
AB573425-5g
1-Ethenyl-3-(3,4,5-trimethoxybenzoyl)azepan-2-one; .
2444792-47-4
5g
€947.00 2024-08-02
abcr
AB573425-10g
1-Ethenyl-3-(3,4,5-trimethoxybenzoyl)azepan-2-one; .
2444792-47-4
10g
€1330.40 2024-08-02
abcr
AB573425-25g
1-Ethenyl-3-(3,4,5-trimethoxybenzoyl)azepan-2-one; .
2444792-47-4
25g
€1851.50 2024-08-02

1-Ethenyl-3-(3,4,5-trimethoxybenzoyl)azepan-2-one Suppliers

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Additional information on 1-Ethenyl-3-(3,4,5-trimethoxybenzoyl)azepan-2-one

Exploring the Potential of 1-Ethenyl-3-(3,4,5-trimethoxybenzoyl)azepan-2-one (CAS No. 2444792-47-4) in Modern Pharmaceutical Research

In the rapidly evolving field of pharmaceutical chemistry, 1-Ethenyl-3-(3,4,5-trimethoxybenzoyl)azepan-2-one (CAS No. 2444792-47-4) has emerged as a compound of significant interest. This unique molecule, characterized by its azepan-2-one core and 3,4,5-trimethoxybenzoyl moiety, is being studied for its potential applications in drug discovery and development. Researchers are particularly intrigued by its structural features, which may contribute to its bioactivity and selectivity in targeting specific biological pathways.

The compound's 1-ethenyl group and trimethoxybenzoyl substituent have sparked discussions in scientific circles about its possible role in modulating enzyme activity or receptor interactions. With the growing demand for novel therapeutic agents, especially in areas like neurodegenerative diseases and metabolic disorders, 1-Ethenyl-3-(3,4,5-trimethoxybenzoyl)azepan-2-one represents an exciting avenue for exploration. Its molecular architecture suggests potential as a scaffold for developing more potent and selective pharmaceutical compounds.

Recent advancements in computational chemistry and AI-assisted drug design have brought renewed attention to compounds like 2444792-47-4. Scientists are leveraging machine learning algorithms to predict its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, addressing common search queries such as "how to predict drug-likeness of novel compounds" and "computational approaches to molecular optimization." These technological developments are accelerating the evaluation of this compound's pharmaceutical potential.

The 3,4,5-trimethoxyphenyl group in 1-Ethenyl-3-(3,4,5-trimethoxybenzoyl)azepan-2-one is particularly noteworthy, as similar structural motifs are found in several bioactive natural products. This has led to increased research interest in its possible biological activities, with many scientists investigating whether it shares pharmacological properties with known bioactive compounds containing trimethoxy aromatic systems. The compound's azepanone core also offers interesting possibilities for structural modification, making it a valuable subject for medicinal chemistry studies.

In the context of current trends toward personalized medicine and targeted therapies, CAS No. 2444792-47-4 presents an opportunity to develop more specific therapeutic agents. Researchers are examining its potential interactions with various biological targets, responding to frequent search terms like "new small molecule drug candidates" and "innovative chemical entities in drug development." The compound's structural complexity and potential for derivatization make it particularly appealing for addressing unmet medical needs.

Quality control and characterization of 1-Ethenyl-3-(3,4,5-trimethoxybenzoyl)azepan-2-one are critical aspects of current research. Analytical chemists are developing robust methods for its identification and purity assessment, addressing common laboratory concerns such as "how to characterize novel synthetic compounds" and "advanced techniques for compound verification." These efforts ensure reliable data for ongoing pharmacological evaluations and future development potential.

The synthesis and scale-up of 2444792-47-4 represent another active area of investigation. Process chemists are optimizing synthetic routes to this compound, considering factors like yield, purity, and environmental impact. This aligns with the pharmaceutical industry's growing emphasis on green chemistry principles and sustainable manufacturing practices, topics that frequently appear in scientific literature and professional discussions.

As research into 1-Ethenyl-3-(3,4,5-trimethoxybenzoyl)azepan-2-one progresses, its potential applications continue to expand. From initial studies focusing on its basic physicochemical properties to more advanced investigations of its biological activities, this compound exemplifies the exciting possibilities at the frontier of pharmaceutical innovation. Its development trajectory reflects broader trends in drug discovery, where novel chemical entities are increasingly valued for their potential to address complex medical challenges.

The future of CAS No. 2444792-47-4 research appears promising, with multiple research groups worldwide exploring its various aspects. As the scientific community continues to uncover its properties and potential applications, this compound may well emerge as an important building block for the next generation of therapeutic agents, contributing to the advancement of human health and the ongoing evolution of medicinal chemistry.

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